Tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, an oxadiazole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an appropriate nitrile oxide.
Attachment to Piperidine: The oxadiazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Introduction of the Tert-butyl Ester Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C14H24N4O3 |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)8-12-16-11(9-15)17-21-12/h10H,4-9,15H2,1-3H3 |
InChI Key |
NRVKMTDROQOKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)CN |
Origin of Product |
United States |
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